molecular formula C10H13ClOS B14019800 (4-Chloro-2-isopropoxyphenyl)(methyl)sulfane

(4-Chloro-2-isopropoxyphenyl)(methyl)sulfane

Cat. No.: B14019800
M. Wt: 216.73 g/mol
InChI Key: NCKPWATYGXUEFM-UHFFFAOYSA-N
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Description

(4-Chloro-2-isopropoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C10H13ClOS and a molecular weight of 216.72 g/mol . This compound is characterized by the presence of a chloro group, an isopropoxy group, and a methylsulfane group attached to a phenyl ring. It is used as a building block in various chemical syntheses and has applications in scientific research and industry.

Preparation Methods

The synthesis of (4-Chloro-2-isopropoxyphenyl)(methyl)sulfane typically involves the reaction of 4-chloro-2-isopropoxyphenol with a methylsulfane reagent under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a specific temperature, typically around 60-80°C, and stirred for several hours until the desired product is formed .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

(4-Chloro-2-isopropoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or sulfide.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions to form new derivatives.

    Hydrolysis: The isopropoxy group can be hydrolyzed in the presence of an acid or base to yield the corresponding phenol.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-Chloro-2-isopropoxyphenyl)(methyl)sulfane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Chloro-2-isopropoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

(4-Chloro-2-isopropoxyphenyl)(methyl)sulfane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13ClOS

Molecular Weight

216.73 g/mol

IUPAC Name

4-chloro-1-methylsulfanyl-2-propan-2-yloxybenzene

InChI

InChI=1S/C10H13ClOS/c1-7(2)12-9-6-8(11)4-5-10(9)13-3/h4-7H,1-3H3

InChI Key

NCKPWATYGXUEFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Cl)SC

Origin of Product

United States

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